

practical application of magnesium hydroxide in creating fire-resistant materials

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Compound of Interest

Compound Name:	Mylanta
CAS No.:	37317-08-1
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Application Notes: Magnesium Hydroxide for Fire-Resistant Materials

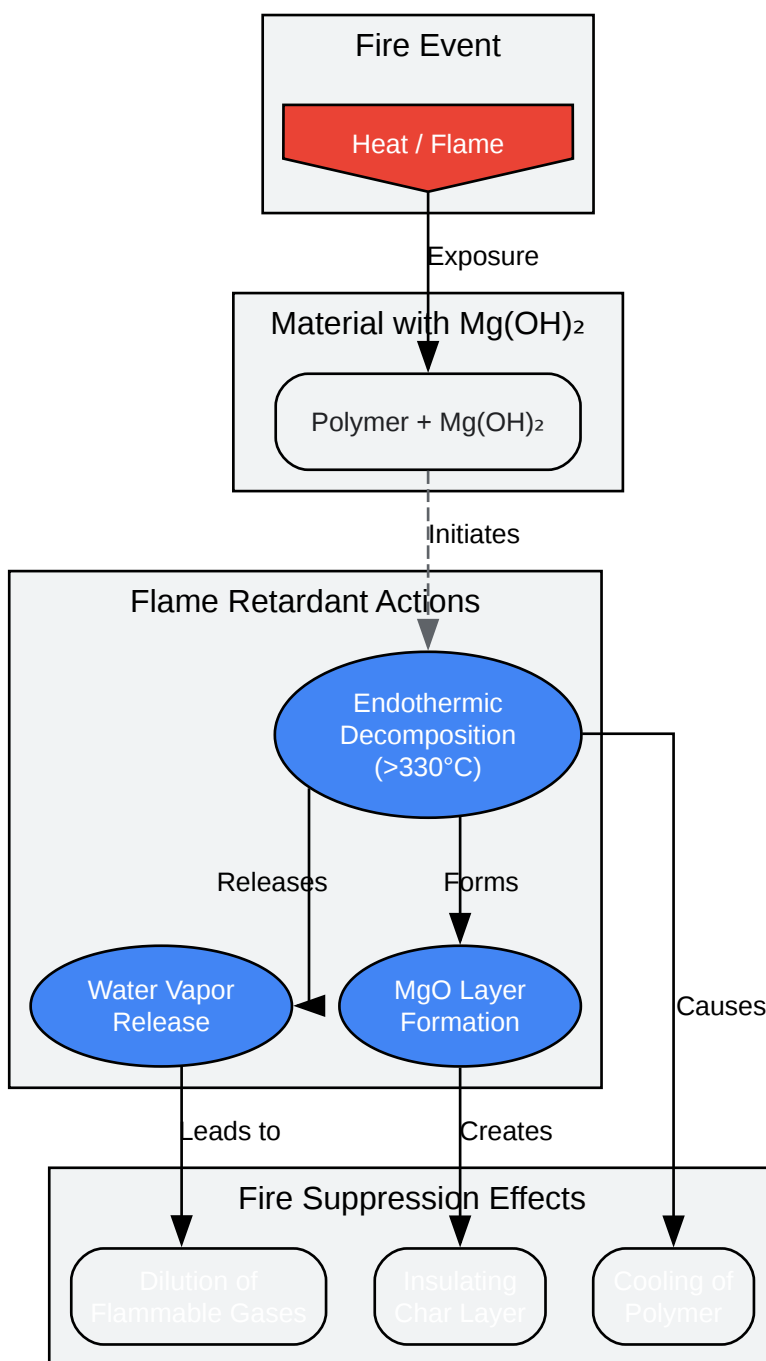
Introduction

Magnesium hydroxide, $Mg(OH)_2$, is a halogen-free flame retardant widely utilized to enhance the fire resistance of polymeric materials. Its application is driven by increasing environmental and safety regulations restricting the use of traditional halogenated flame retardants, which can release toxic and corrosive gases during combustion.[1][2] $Mg(OH)_2$ is valued for its low toxicity, effective smoke suppression, and environmentally benign nature.[3][4] It is incorporated as a filler in a variety of materials, including plastics, textiles, construction materials, and coatings, to meet stringent fire safety standards.[4]

Mechanism of Action

The flame retardant action of magnesium hydroxide is primarily based on a multi-step physical and chemical process that occurs upon heating.

- Endothermic Decomposition: When temperatures reach approximately 330-340°C, $\text{Mg}(\text{OH})_2$ undergoes an endothermic decomposition, absorbing a significant amount of heat from the polymer matrix.[2][5] This cooling effect slows the material's thermal degradation and delays the time to ignition.[6]
- Water Vapor Release: The decomposition releases a substantial amount of water vapor (approximately 31% by weight). This water vapor acts in the gas phase to dilute the concentration of flammable gases and oxygen, further inhibiting combustion.[2][5]
- Protective Layer Formation: The decomposition results in the formation of a thermally stable, porous layer of magnesium oxide (MgO) on the material's surface.[6] This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and preventing the release of flammable volatiles.[6]



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Fire-retardant mechanism of magnesium hydroxide.

Key Performance Characteristics & Applications

Magnesium hydroxide is particularly suitable for polymers that require higher processing temperatures, as its decomposition temperature is about 100°C higher than that of a similar flame retardant, aluminum hydroxide (ATH).[4] It is effective in a wide range of applications:

- **Polymers and Plastics:** Widely compounded with thermoplastics like Polypropylene (PP), Polyethylene (PE), and Ethylene Vinyl Acetate (EVA) for use in electrical cables, automotive parts, and consumer goods.[1][4]
- **Construction:** Used in insulation panels, roofing membranes, and fire-resistant coatings to enhance the fire safety of building materials.[4]
- **Textiles:** Applied as a coating or incorporated into fibers for upholstery, curtains, and protective clothing.

A significant consideration is that high loading levels of $Mg(OH)_2$, often 50-60% by weight, are typically required to achieve satisfactory flame retardancy, which can impact the mechanical properties of the host polymer.[2][7] Surface modification of $Mg(OH)_2$ particles can improve dispersion and compatibility with the polymer matrix, mitigating these effects.[8]

Data Presentation

Table 1: Comparison of Properties: Magnesium Hydroxide (MDH) vs. Aluminum Hydroxide (ATH)

Property	Magnesium Hydroxide (MDH)	Aluminum Hydroxide (ATH)	Reference(s)
Chemical Formula	$Mg(OH)_2$	$Al(OH)_3$	
Decomposition Temp.	~330 - 340 °C	~180 - 220 °C	[2][4][5]
Heat of Decomposition	~1389 J/g	~1050 J/g	[2][5]
Theoretical Water Yield	31%	34.6%	
Key Advantage	Higher thermal stability for high-temp processing	Lower cost, effective at lower temps	[9]

Table 2: Fire Retardant Performance of MDH in Ethylene Vinyl Acetate (EVA)

MDH Loading (wt%)	Polymer Matrix	Limiting Oxygen Index (LOI) (%)	UL-94 Rating (Vertical)	Peak Heat Release Rate (pHRR) (kW/m ²)	Reference(s)
0	EVA	~19	No Rating	~900-1100 (estimated)	[3][10]
50	LDPE/EVA	27.7	Not Rated	-	[11]
55	LDPE/EVA	28.2	Not Rated	-	[11]
60	LDPE/EVA	30.9	V-0	-	[1][11]
60	EVA	49.2	V-0	150.6	[10][12]
60 (Modified MDH)	EVA	31.3	V-0	-	[3]

Table 3: Fire Retardant Performance of MDH in Polypropylene (PP)

MDH Loading (phr ¹)	Polymer Matrix	Limiting Oxygen Index (LOI) (%)	UL-94 Rating (Vertical)	pHRR (kW/m ²)	pHRR Reduction (%)	Reference(s)
0	PP	~19.3	No Rating	686.2	-	[13]
40 (wt%)	PP	25.0	V-1	-	-	[8]
100	PP	25.1	Fail	257.1	62.5%	
100	PP	29.1	-	-	72.0%	[13]

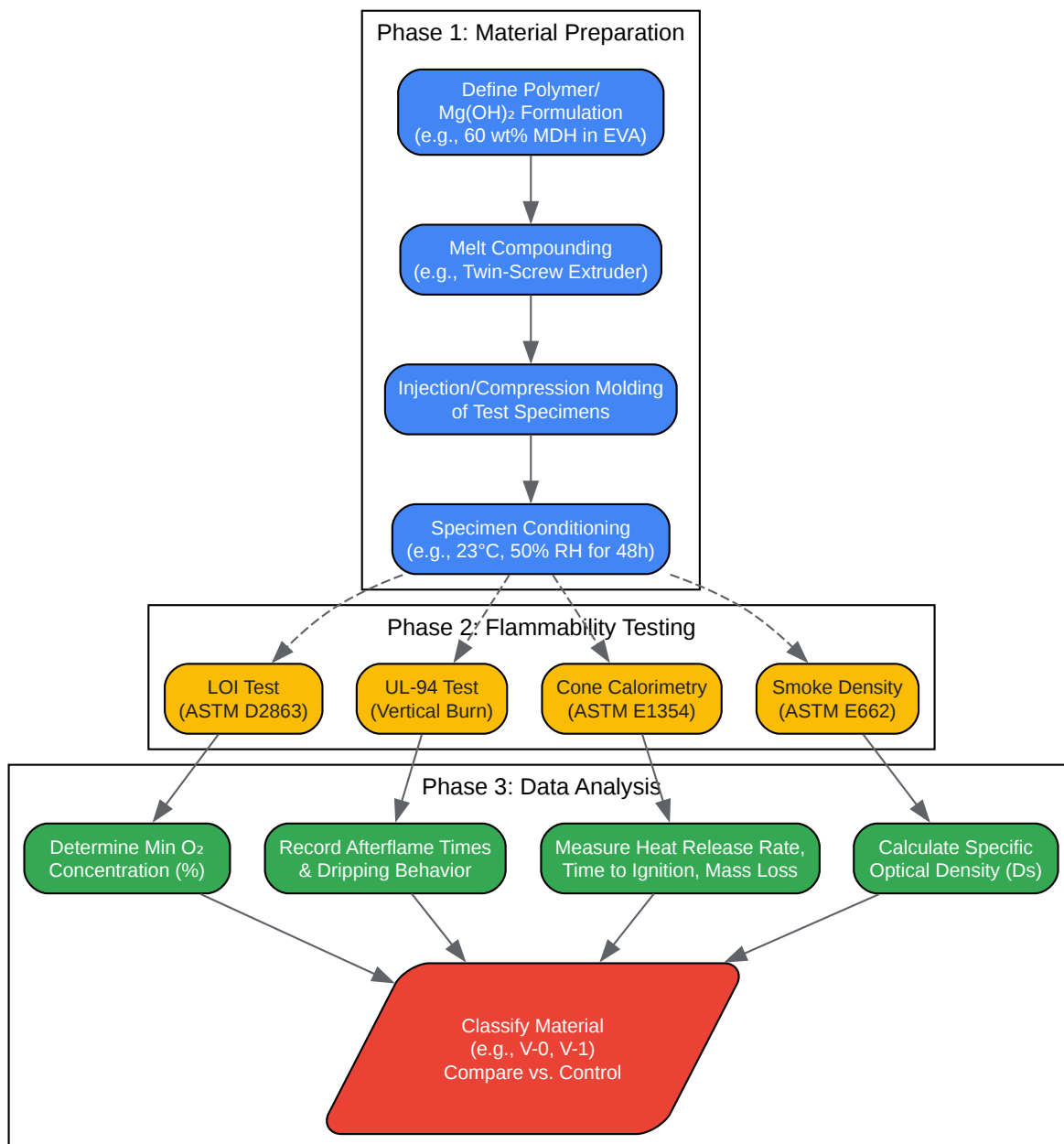
¹ phr = parts per hundred resin. 100 phr is equivalent to 50 wt% in a two-component system.

Table 4: Fire Retardant Performance of MDH in Unsaturated Polyester (UP) Resin

MDH Loading (wt%)	pHRR Reduction (%)	Total Heat Release (THR) Reduction (%)	Avg. Specific Extinction Area (SEA) Reduction (%)	Reference(s)
35	60.5%	64.4%	12.0%	[6]
45	65.9%	77.6%	58.2%	[6]
55	75.0%	79.3%	89.2%	[6]

Experimental Protocols

Detailed methodologies are crucial for evaluating the efficacy of magnesium hydroxide in fire-resistant materials. Below are protocols for key standard tests.



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Experimental workflow for evaluating fire-resistant materials.

Protocol 1: UL-94 Vertical Burning Test

Objective: To determine the material's tendency to extinguish or spread a flame once ignited.

Apparatus:

- UL-94 test chamber.
- Laboratory burner (Tirrill or Bunsen).
- Methane gas supply (98% purity).
- Timing device (accurate to 0.5s).
- Specimen clamp and stand.
- Surgical cotton.

Procedure:

- **Specimen Preparation:** Prepare at least five specimens, typically 125 mm long x 13 mm wide, with a thickness representative of the end-use application. Condition specimens for 48 hours at 23°C and 50% relative humidity.
- **Setup:** Mount a specimen vertically by clamping it at the top 6 mm. Place a layer of dry surgical cotton on a horizontal surface 300 mm below the specimen's lower edge.[6]
- **Flame Application:** Adjust the burner to produce a 20 mm high blue flame. Apply the flame centrally to the bottom edge of the specimen for 10 seconds.[6]
- **First Application:** After 10 seconds, remove the flame and simultaneously start a timer. Record the afterflame time (t1).
- **Second Application:** As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.

- Observation: After the second application, remove the flame and record the afterflame time (t2) and afterglow time (t3). Note if any flaming drips ignite the cotton below.[6]
- Repeat: Test all five specimens.

Classification Criteria (Simplified):

- V-0: No specimen burns with flaming for more than 10s after either flame application. Total afterflame time for any set of 5 specimens does not exceed 50s. No flaming drips ignite the cotton.[2][5]
- V-1: No specimen burns with flaming for more than 30s after either flame application. Total afterflame time for any set of 5 specimens does not exceed 250s. No flaming drips ignite the cotton.[2][5]
- V-2: Same as V-1, but flaming drips that ignite the cotton are permissible.[2]

Protocol 2: Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To measure the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Apparatus:

- LOI test apparatus with a heat-resistant glass chimney.
- Specimen holder.
- Oxygen and Nitrogen gas supplies with flow controllers.
- Ignition source (e.g., propane torch).

Procedure:

- Specimen Preparation: Prepare specimens of a standard size (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).

- Setup: Clamp the specimen vertically in the center of the glass chimney.
- Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column. Set an initial oxygen concentration based on the expected flammability of the material. The total gas flow rate should be maintained at 4 ± 1 cm/s.
- Ignition: Ignite the top of the specimen with the ignition source and then remove it.
- Observation: Observe the burning behavior. The material is considered to be burning if combustion continues for at least 3 minutes or if the flame consumes 50 mm of the specimen length.
- Adjustment:
 - If the specimen burns, reduce the oxygen concentration.
 - If the specimen extinguishes, increase the oxygen concentration.
- Determination: Continue testing with new specimens, adjusting the oxygen concentration until the minimum level that supports combustion is found. The LOI is expressed as the volume percentage of oxygen.

Protocol 3: Cone Calorimetry (ASTM E1354 / ISO 5660)

Objective: To measure key fire-reaction properties, most importantly the heat release rate (HRR), under controlled heat flux conditions.

Apparatus:

- Cone calorimeter, including a conical radiant heater, spark igniter, load cell, and gas analysis system (for oxygen consumption).

Procedure:

- Specimen Preparation: Prepare flat specimens, typically 100 mm x 100 mm, with a thickness up to 50 mm. Wrap the bottom and sides in aluminum foil.

- Calibration: Calibrate the apparatus according to the standard, including setting the desired heat flux (e.g., 35 or 50 kW/m²).
- Testing: Place the specimen on the load cell beneath the conical heater. Start the data acquisition. The spark igniter is positioned over the specimen to ignite evolved gases.
- Data Collection: The test continues until flaming ceases or for a predetermined time. The instrument continuously records:
 - Time to ignition (TTI).
 - Mass loss of the specimen via the load cell.
 - Oxygen concentration in the exhaust duct to calculate the Heat Release Rate (HRR).
 - Smoke production (if equipped).
- Analysis: Key parameters derived include the peak Heat Release Rate (pHRR), Total Heat Released (THR), and Effective Heat of Combustion (EHC).

Protocol 4: Smoke Density Test (ASTM E662)

Objective: To measure the specific optical density of smoke generated by a material under both flaming and non-flaming conditions.

Apparatus:

- NBS-type smoke density chamber (an 18 ft³ enclosed cabinet).
- Radiant heat furnace.
- Photometric system (light source and photocell).
- Specimen holder.
- Six-tube burner for flaming mode.

Procedure:

- Specimen Preparation: Prepare 76 mm x 76 mm specimens. Condition them for 24 hours at 60°C, then to equilibrium at 23°C and 50% relative humidity.[1][10]
- Setup: Calibrate the photometric system to 100% light transmission.
- Exposure: Mount the specimen vertically in the holder and expose it to a heat flux of 2.5 W/cm². [10]
 - Non-Flaming Mode: The specimen is exposed only to the radiant heat source.
 - Flaming Mode: In addition to the radiant heat, a small row of flames is applied to the base of the specimen.[1]
- Measurement: As the material smolders or burns, smoke accumulates in the sealed chamber, attenuating the light beam. The decrease in light transmission is measured over time.[10]
- Calculation: The specific optical density (Ds) is calculated from the light transmittance measurements. The test is typically run for 20 minutes or until a minimum transmittance value is reached.[3] The key reported value is often the maximum specific optical density (Dm).

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